molecular formula C6H12O3 B2474645 (2-Methyl-1,4-dioxan-2-yl)methanol CAS No. 1847423-96-4

(2-Methyl-1,4-dioxan-2-yl)methanol

Cat. No.: B2474645
CAS No.: 1847423-96-4
M. Wt: 132.159
InChI Key: RUQHTSFYGPIEIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Methyl-1,4-dioxan-2-yl)methanol is an organic compound with the molecular formula C6H12O3. It is a colorless liquid that is soluble in water and most organic solvents. This compound is known for its unique structure, which includes a dioxane ring substituted with a methyl group and a hydroxymethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

(2-Methyl-1,4-dioxan-2-yl)methanol can be synthesized through various methods. One common approach involves the hydroxymethylation of 2-methyl-1,4-dioxane. This reaction typically requires formaldehyde and a base catalyst under controlled temperature conditions .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as distillation and purification to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

(2-Methyl-1,4-dioxan-2-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce various alcohols .

Scientific Research Applications

(2-Methyl-1,4-dioxan-2-yl)methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Methyl-1,4-dioxan-2-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, in biochemical assays, it may act as a substrate for enzymes, leading to the formation of specific products. The hydroxymethyl group plays a crucial role in these interactions, facilitating various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

    (2S)-1,4-Dioxan-2-yl-methanol: This compound has a similar dioxane ring structure but differs in the stereochemistry and substitution pattern.

    ®-(1,4-Dioxan-2-yl)methanol: Another stereoisomer with different spatial arrangement of atoms.

    (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl carbonate: A related compound with a dioxolane ring instead of a dioxane ring.

Uniqueness

(2-Methyl-1,4-dioxan-2-yl)methanol is unique due to its specific substitution pattern and the presence of both a methyl and hydroxymethyl group on the dioxane ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various applications .

Properties

IUPAC Name

(2-methyl-1,4-dioxan-2-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c1-6(4-7)5-8-2-3-9-6/h7H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUQHTSFYGPIEIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COCCO1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.